molecular formula C22H27N3O4 B6023779 2-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B6023779
M. Wt: 397.5 g/mol
InChI Key: JMHLJYAEBOCUSX-UHFFFAOYSA-N
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Description

2-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . The structure of this compound includes a piperazine ring, which is a common motif in many biologically active molecules.

Preparation Methods

The synthesis of 2-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multiple steps. One common synthetic route starts with the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate aldehyde or ketone to form an intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final product . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:

Properties

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-29-19-9-5-4-8-18(19)23-12-14-24(15-13-23)20(26)10-11-25-21(27)16-6-2-3-7-17(16)22(25)28/h2-5,8-9,16-17H,6-7,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHLJYAEBOCUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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